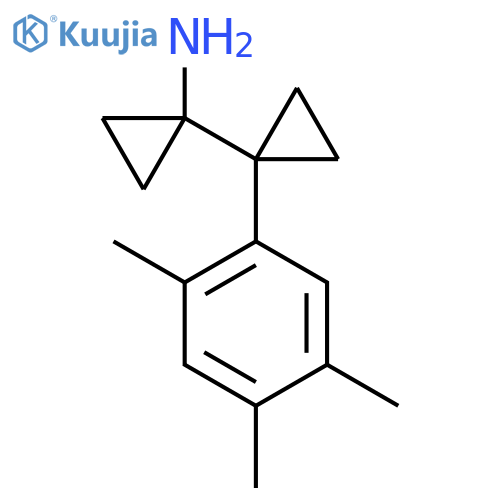Cas no 2228770-02-1 (1-1-(2,4,5-trimethylphenyl)cyclopropylcyclopropan-1-amine)

2228770-02-1 structure
商品名:1-1-(2,4,5-trimethylphenyl)cyclopropylcyclopropan-1-amine
1-1-(2,4,5-trimethylphenyl)cyclopropylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-1-(2,4,5-trimethylphenyl)cyclopropylcyclopropan-1-amine
- 1-[1-(2,4,5-trimethylphenyl)cyclopropyl]cyclopropan-1-amine
- 2228770-02-1
- EN300-1792108
-
- インチ: 1S/C15H21N/c1-10-8-12(3)13(9-11(10)2)14(4-5-14)15(16)6-7-15/h8-9H,4-7,16H2,1-3H3
- InChIKey: LYVOXOWZKYXJEL-UHFFFAOYSA-N
- ほほえんだ: NC1(CC1)C1(C2C=C(C)C(C)=CC=2C)CC1
計算された属性
- せいみつぶんしりょう: 215.167399674g/mol
- どういたいしつりょう: 215.167399674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 288
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 26Ų
1-1-(2,4,5-trimethylphenyl)cyclopropylcyclopropan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1792108-1.0g |
1-[1-(2,4,5-trimethylphenyl)cyclopropyl]cyclopropan-1-amine |
2228770-02-1 | 1g |
$1272.0 | 2023-06-02 | ||
| Enamine | EN300-1792108-5.0g |
1-[1-(2,4,5-trimethylphenyl)cyclopropyl]cyclopropan-1-amine |
2228770-02-1 | 5g |
$3687.0 | 2023-06-02 | ||
| Enamine | EN300-1792108-10.0g |
1-[1-(2,4,5-trimethylphenyl)cyclopropyl]cyclopropan-1-amine |
2228770-02-1 | 10g |
$5467.0 | 2023-06-02 | ||
| Enamine | EN300-1792108-0.5g |
1-[1-(2,4,5-trimethylphenyl)cyclopropyl]cyclopropan-1-amine |
2228770-02-1 | 0.5g |
$1221.0 | 2023-09-19 | ||
| Enamine | EN300-1792108-2.5g |
1-[1-(2,4,5-trimethylphenyl)cyclopropyl]cyclopropan-1-amine |
2228770-02-1 | 2.5g |
$2492.0 | 2023-09-19 | ||
| Enamine | EN300-1792108-10g |
1-[1-(2,4,5-trimethylphenyl)cyclopropyl]cyclopropan-1-amine |
2228770-02-1 | 10g |
$5467.0 | 2023-09-19 | ||
| Enamine | EN300-1792108-0.05g |
1-[1-(2,4,5-trimethylphenyl)cyclopropyl]cyclopropan-1-amine |
2228770-02-1 | 0.05g |
$1068.0 | 2023-09-19 | ||
| Enamine | EN300-1792108-5g |
1-[1-(2,4,5-trimethylphenyl)cyclopropyl]cyclopropan-1-amine |
2228770-02-1 | 5g |
$3687.0 | 2023-09-19 | ||
| Enamine | EN300-1792108-0.1g |
1-[1-(2,4,5-trimethylphenyl)cyclopropyl]cyclopropan-1-amine |
2228770-02-1 | 0.1g |
$1119.0 | 2023-09-19 | ||
| Enamine | EN300-1792108-0.25g |
1-[1-(2,4,5-trimethylphenyl)cyclopropyl]cyclopropan-1-amine |
2228770-02-1 | 0.25g |
$1170.0 | 2023-09-19 |
1-1-(2,4,5-trimethylphenyl)cyclopropylcyclopropan-1-amine 関連文献
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
2228770-02-1 (1-1-(2,4,5-trimethylphenyl)cyclopropylcyclopropan-1-amine) 関連製品
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
